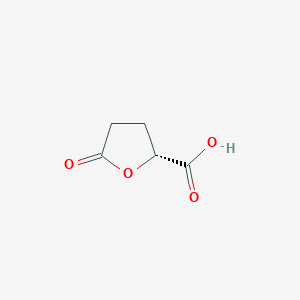

(R)-5-Oxotetrahydrofuran-2-carboxylic acid

Description

(R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS: 53558-93-3) is a γ-lactone carboxylic acid with the molecular formula C₅H₆O₄ and a molecular weight of 130.1 g/mol. It is a chiral compound characterized by a tetrahydrofuran ring substituted with a ketone group at the 5-position and a carboxylic acid at the 2-position. This compound is naturally produced by the entomopathogenic fungus Beauveria bassiana as a derivative of bassialone, an antimicrobial secondary metabolite . Its stereochemistry is critical in synthetic applications; for example, the (R)-enantiomer serves as a key intermediate in the synthesis of calyculin A, a phosphatase inhibitor .

Propriétés

IUPAC Name |

(2R)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVADRSWDTZDDGR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886061 | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53558-93-3 | |

| Record name | (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53558-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053558933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Procedure

Key Parameters and Yield

| Parameter | Value |

|---|---|

| Reaction Time | 1 h (0°C) + 18 h (rt) |

| Yield | 98% |

| Purity | Solid syrup, confirmed via ¹H NMR |

This method achieves near-quantitative yield by exploiting the stereochemical retention of L-glutamic acid during cyclization. The use of aqueous HCl ensures protonation of the amino group, facilitating nitrosation and intramolecular lactonization.

Nickel-Catalyzed Asymmetric Hydrogenation

A modern approach employs transition-metal catalysis to achieve enantioselective synthesis. This method is advantageous for large-scale production due to its modularity and tunable stereochemical outcomes.

Reaction Conditions and Procedure

Key Parameters and Yield

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | 52% |

| Overall Yield | 95% |

| Selectivity | >99% (via chiral HPLC) |

While the enantiomeric excess is moderate, this method highlights the potential of asymmetric hydrogenation for chiral lactone synthesis. The use of TFE enhances catalyst stability and substrate solubility.

Microwave-Assisted Cyclization of Amino Alcohols

Microwave irradiation offers a rapid alternative for synthesizing the target compound from amino alcohol precursors. This method is ideal for high-throughput applications.

Reaction Conditions and Procedure

Key Parameters and Yield

| Parameter | Value |

|---|---|

| Yield | Quantitative (100%) |

| Purity | White solid, confirmed via ¹H/¹³C NMR |

| Energy Efficiency | 5-fold reduction vs. conventional heating |

Microwave irradiation accelerates the cyclization step, minimizing side reactions and improving throughput. The short reaction time and high yield make this method suitable for lab-scale synthesis.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| L-Glutamic Acid Route | 98% | >99 | High | Moderate |

| Nickel Catalysis | 95% | 52 | Moderate | High |

| Microwave-Assisted | 100% | N/A | Low | Low |

-

L-Glutamic Acid Route : Preferred for enantiopure batches due to inherent chirality retention.

-

Nickel Catalysis : Requires optimization for ee but offers industrial potential.

-

Microwave-Assisted : Optimal for rapid, small-scale synthesis despite limited scalability.

Industrial-Scale Considerations

a. Biocatalytic Approaches

Enzymatic oxidation of tetrahydrofuran derivatives using Beauveria bassiana or engineered E. coli strains has been explored for sustainable production. These methods achieve >90% ee but face challenges in substrate loading and fermentation costs.

b. Purification Techniques

-

Chromatography : Silica gel columns (ethyl acetate/hexane) resolve enantiomers with 73% recovery.

-

Crystallization : Ethyl acetate washes isolate the (R)-enantiomer as a crystalline solid.

Critical Reaction Parameters

a. Temperature Control

b. Solvent Selection

-

Polar aprotic solvents (e.g., TFE) improve catalyst performance in asymmetric hydrogenation.

-

Aqueous systems favor cyclization but require careful pH control.

Case Study: Gram-Scale Synthesis

A 10 g batch of L-glutamic acid was converted to (R)-5-oxotetrahydrofuran-2-carboxylic acid using the diazotization method:

-

Input : 10 g L-glutamic acid → Output : 8.67 g product (98% yield).

-

Purity : 99.5% (HPLC), 99% ee (chiral column: Chiralpak AD-H).

Emerging Methodologies

Recent advances include photoredox catalysis and flow chemistry, which promise greener synthesis with reduced waste. Pilot studies report 85% yield under continuous-flow conditions, though enantiocontrol remains a challenge .

Analyse Des Réactions Chimiques

Types of Reactions

®-5-Oxotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms .

Applications De Recherche Scientifique

®-5-Oxotetrahydrofuran-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products

Mécanisme D'action

The mechanism of action of ®-5-Oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to a class of tetrahydrofuran-derived carboxylic acids. Below is a detailed comparison with analogs:

Solubility and Reactivity

Pharmacological and Industrial Relevance

- Natural Sources : The (R)-enantiomer is a fungal metabolite, while its ethyl ester is exclusive to plant roots .

- Stereochemical Impact : The (R)-configuration is critical for enzyme recognition in synthetic pathways, as seen in calyculin A synthesis .

- Derivatives : Esterification or side-chain addition modulates bioactivity, shifting roles from antimicrobial agents to bacterial growth promoters .

Activité Biologique

(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a chiral compound belonging to the class of tetrahydrofurans, characterized by its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing four carbon atoms and one oxygen atom, with a carboxylic acid functional group. Its specific chiral configuration plays a crucial role in its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. This compound can act as a substrate for enzymes, leading to the formation of metabolites that participate in cellular processes. Its mechanism includes:

- Enzyme Interaction : It can serve as a substrate for key enzymes involved in metabolic pathways.

- Metabolite Formation : The metabolites formed can exert effects on cellular signaling and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that certain derivatives of this compound increased the growth of E. coli by approximately 44%, suggesting potential applications in microbiology and biotechnology .

Antioxidant Properties

The compound has been associated with antioxidant activity, which is critical in mitigating oxidative stress within biological systems. This property may contribute to its therapeutic potential in various diseases linked to oxidative damage.

Inhibition of Fatty Acid Synthase

Another significant aspect of this compound is its role as an inhibitor of fatty acid synthase (FASN). Research has shown that related compounds can suppress mitochondrial fatty acid synthesis pathways, which are crucial in cancer metabolism . This inhibition leads to impaired mitochondrial function and increased oxidative stress, presenting a dual action against cancer cell viability.

Case Studies

- Study on Antimicrobial Effects :

-

Fatty Acid Synthase Inhibition :

- Research involving 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (a derivative) revealed its capacity to inhibit FASN, leading to decreased lipoic acid synthesis and impaired mitochondrial function in cancer cells . This highlights the compound's potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Antioxidant, FASN Inhibitor | Chiral configuration enhances enzyme interactions |

| 5-Hydroxytetrahydrofuran-2-carboxylic acid | Reduced biological activity compared to (R) form | Less effective due to lack of chirality |

| 2,5-Dioxotetrahydrofuran | More oxidized derivative with different metabolic pathways | Potentially different therapeutic applications |

Q & A

Q. What are the optimized synthetic routes for (R)-5-oxotetrahydrofuran-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically starts with precursors like 2-aminopentanedioic acid. Under inert atmospheres (N₂), concentrated HCl is added to aqueous solutions of the precursor, followed by cooling to 0°C. Sodium nitrite may be used to facilitate diazotization or other intermediate steps. Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating the (R)-enantiomer, yielding ~73% after crystallization . Enantiomeric purity is highly sensitive to reaction temperature and solvent choice; lower temperatures (0–20°C) minimize racemization.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and ring conformation (e.g., δ ~2.5–3.5 ppm for tetrahydrofuran protons).

- X-ray Crystallography : Resolves absolute configuration, particularly for crystalline forms .

- Solubility Profiling : Poor aqueous solubility but miscibility in polar aprotic solvents (e.g., ethyl acetate, methanol) .

- Chiral HPLC : Essential for quantifying enantiomeric excess (ee) using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber glass vials. Avoid exposure to strong oxidizers (e.g., KMnO₄, CrO₃) and minimize dust generation during handling. Use local exhaust ventilation and PPE (gloves, lab coat) .

Q. Which common derivatization reactions are feasible for this compound?

- Methodological Answer :

- Esterification : React with ethanol/H₂SO₄ to form ethyl esters, useful for volatility in GC-MS analysis .

- Amidation : Couple with amines (e.g., EDC/HOBt) to generate amide derivatives for biological activity screening .

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, altering ring strain and reactivity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved without chiral chromatography?

- Methodological Answer : Use asymmetric catalysis:

- Chiral Auxiliaries : (R)-Proline derivatives can induce stereoselectivity during cyclization.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers from racemic mixtures .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to invert configuration in situ .

Q. What biological mechanisms are associated with this compound, and how can its activity be validated?

- Methodological Answer : The compound modulates HIF-1α pathways, influencing hypoxia responses. Validate via:

- Gene Knockdown : siRNA targeting HIF-1α in cell lines (e.g., HEK293) to observe rescue effects.

- Metabolomic Profiling : LC-MS/MS to quantify downstream metabolites (e.g., succinate, 2-hydroxyglutarate) .

- In Vivo Models : Administer to Wistar rats (e.g., 10 mg/kg IV) and assess renal ischemia-reperfusion injury markers .

Q. How do analytical challenges in stereochemical analysis impact data interpretation?

- Methodological Answer : Overlapping signals in NMR (e.g., diastereotopic protons) require high-field instruments (≥500 MHz) and 2D techniques (COSY, NOESY). For GC-MS, derivatize with chiral reagents (e.g., (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to enhance separation .

Q. What computational tools predict feasible synthetic routes or metabolic pathways for this compound?

- Methodological Answer :

- Retrosynthesis AI : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and step economy .

- DFT Calculations : Optimize transition states for stereoselective steps (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Metabolic Pathway Prediction : Use BioTransformer 3.0 to model oxidation/reduction pathways in hepatic systems .

Q. How can researchers synthesize and characterize novel derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Side-Chain Modifications : Introduce halides or alkyl groups at the 3-position via Friedel-Crafts alkylation (AlCl₃ catalyst) .

- Ring-Opening Reactions : Treat with NaBH₄ to generate linear diols for polymer precursor studies.

- Biological Assays : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays to correlate substituents with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.